![molecular formula C24H24N2O4S B2696464 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922094-70-0](/img/structure/B2696464.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

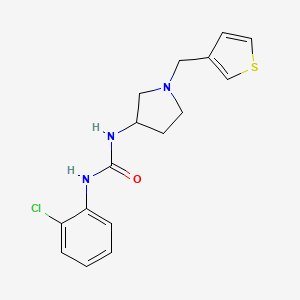

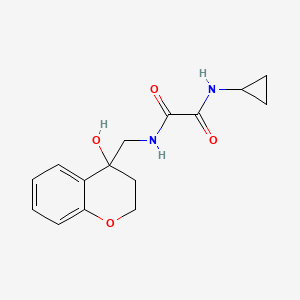

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide” is a synthetic compound . It belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals. This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .

Molecular Structure Analysis

The molecular formula of this compound is C21H16F2N2O4S . It has an average mass of 430.424 Da and a mono-isotopic mass of 430.079895 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 360.43 . It has a logP value of 3.211, a logD value of 3.1917, and a logSw value of -3.7776 .Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. The unprotected primary sulfonamide group enables the [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group when these sulfonamides serve as carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018). Additionally, the synthesis of novel triazepines, pyrimidines, and azoles using N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide as a building block demonstrates the compound's utility in creating new chemical entities with potential antimicrobial activity (Khodairy, Ali, & El-wassimy, 2016).

Pharmacological Interest

The compound and its derivatives have been identified as possessing a range of pharmacological activities, making them of growing interest for pharmaceutical applications. Specifically, dibenzo[b,f][1,4]oxazepine (DBO) derivatives are noted for their pharmacological potential, with recent synthetic protocols aiming to construct DBO and its derivatives for medical research purposes (Zaware & Ohlmeyer, 2015).

Antimicrobial and Anticancer Activity

Studies on the compound's derivatives have shown promising results in terms of antimicrobial and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes were evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating that the N-sulfonamide derivative plays a crucial role in these biological interactions (González-Álvarez et al., 2013). Similarly, new Schiff bases of Sulfa drugs and their metal complexes have been synthesized and shown to possess antimicrobial activities and inhibit carbonic anhydrase enzymes, which could have implications for treating various diseases (Alyar et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-14-6-8-22-20(10-14)26(5)24(27)19-13-18(7-9-21(19)30-22)25-31(28,29)23-12-16(3)15(2)11-17(23)4/h6-13,25H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWOBTAUTLOLDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2696382.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)

![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)

![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)